molecular formula C20H22N2O2 B5241063 N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine

N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine

Cat. No.: B5241063
M. Wt: 322.4 g/mol
InChI Key: QLQKHAFTHFSROJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethoxyphenyl group and three methyl groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of acidic catalysts and solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Povarov reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of corrosion inhibitors for metals

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,7,8-trimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12-6-8-16-17(10-13(2)21-20(16)14(12)3)22-15-7-9-18(23-4)19(11-15)24-5/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQKHAFTHFSROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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